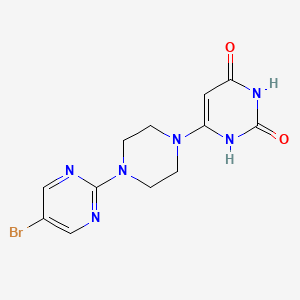
6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis of Pyrimidine Derivatives : A significant aspect of research on this compound involves its synthesis and the exploration of its derivatives. Studies have focused on creating novel heterocyclic systems incorporating pyrimidine, which are of interest due to their potential pharmacological activities. For instance, compounds have been synthesized for their potential in antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).
Heterocyclic Chemistry and Compound Synthesis : Another area of application involves the development of new chemical processes to synthesize pyrimidine derivatives. This includes the synthesis of novel heterocyclic systems such as pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazines and their derivatives with implications in medicinal chemistry and drug design (Karimian & Karimi, 2020).
Chemical Properties and Reactivity
Chemical Reactions and Modifications : The chemical reactivity of pyrimidine derivatives, including substitutions and modifications, is a key area of study. Research includes the investigation of reactions under various conditions to create new compounds with potential biological activities. This encompasses the synthesis of Schiff bases of pyridopyrimidine derivatives with certain amino acids, showcasing the versatility of pyrimidine as a core structure for developing pharmacologically active molecules (Alwan et al., 2014).
Development of Novel Synthesis Methods : Innovative methods for the synthesis of pyrimidine derivatives, such as microwave-assisted synthesis, have been explored. These methods aim at improving the efficiency, yield, and selectivity of the synthesis processes, providing new avenues for the development of compounds with enhanced pharmacological profiles (Chaudhary et al., 2012).
Biological Activity and Potential Applications
Antimicrobial and Anticancer Activities : The synthesized pyrimidine derivatives have been evaluated for their antimicrobial and anticancer activities. This highlights the potential of these compounds in contributing to the development of new therapeutic agents. Compounds showing promising activities against various bacterial strains and cancer cell lines suggest the therapeutic potential of pyrimidine derivatives in addressing infectious diseases and cancer (Rahmouni et al., 2016).
Evaluation of Anti-Inflammatory and Analgesic Activities : Research also extends to the evaluation of anti-inflammatory and analgesic activities of pyrimidine derivatives. These studies are crucial in identifying new compounds that can serve as effective treatments for inflammation and pain, further expanding the therapeutic applications of pyrimidine-based compounds (Abu‐Hashem et al., 2011).
properties
IUPAC Name |
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN6O2/c13-8-6-14-11(15-7-8)19-3-1-18(2-4-19)9-5-10(20)17-12(21)16-9/h5-7H,1-4H2,(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKRRKOWGVLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NC(=O)N2)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

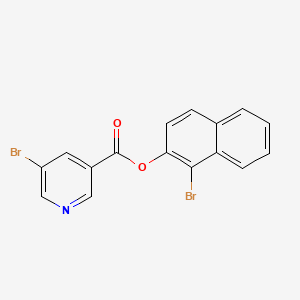
![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)

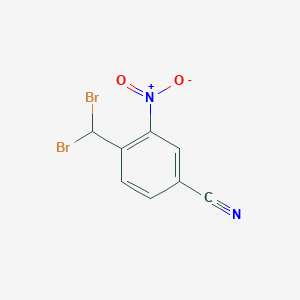
![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)
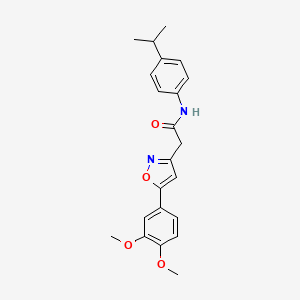
![(5-Chlorothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930787.png)

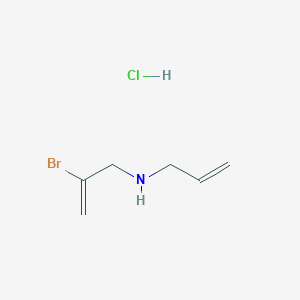

![N-[(3-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2930794.png)
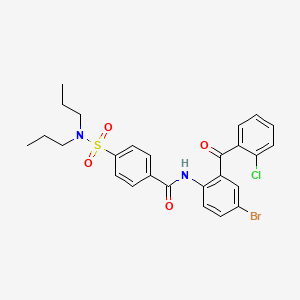
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2930797.png)
![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)